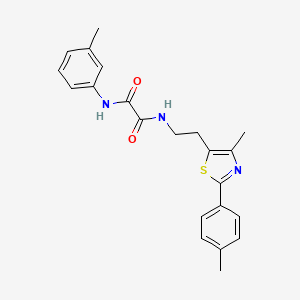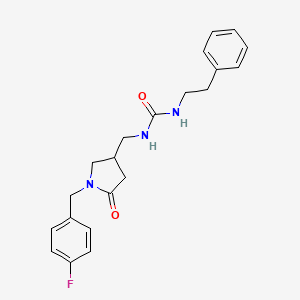![molecular formula C16H17FN4O2 B2408730 N-[4-[[2-(Dimethylamino)acetyl]amino]phenyl]-2-fluoropyridine-4-carboxamide CAS No. 1436051-56-7](/img/structure/B2408730.png)
N-[4-[[2-(Dimethylamino)acetyl]amino]phenyl]-2-fluoropyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a carboxamide group (-CONH2), a fluoropyridine group, and a dimethylamino group (-N(CH3)2). These groups could potentially give the compound a range of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen in the dimethylamino and carboxamide groups could allow for the formation of hydrogen bonds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group might be hydrolyzed to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could make the compound soluble in polar solvents .Applications De Recherche Scientifique
Antitumor Potential
Research has highlighted the significant antitumor properties of related compounds, such as N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide, demonstrating excellent in vivo activity against specific cancer models like the Lewis lung tumor in mice. The development of sensitive analytical methods for measuring such compounds in biological samples facilitates pharmacokinetic analyses crucial for understanding their behavior and efficacy in vivo (Young, Evans, & Paxton, 1990).
Kinase Inhibition for Cancer Therapy
The discovery and development of kinase inhibitors represent a pivotal area of cancer research. Compounds structurally related to N-[4-[[2-(Dimethylamino)acetyl]amino]phenyl]-2-fluoropyridine-4-carboxamide, such as substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, have been identified as potent and selective Met kinase inhibitors. These compounds exhibit promising preclinical profiles, advancing into clinical trials due to their efficacy in inhibiting cancer cell growth and proliferation (Schroeder et al., 2009).
DNA Interaction and Binding
The interaction of similar compounds with DNA has been extensively studied to understand their mechanism of action, particularly their potential as antitumor agents. Investigations into compounds like N-[(2-dimethylamino)ethyl]-and N-[(2-dimethyl-amino)butyl]-9-aminoacridine-4-carboxamides and their dications have provided insights into their binding modes with DNA. These interactions are critical for their biological activity, influencing their therapeutic potential against cancer (Hudson, Kuroda, Denny, & Neidle, 1987).
Molecular Recognition and Self-Assembly
The self-assembly and recognition capabilities of compounds bearing N,N-dimethylamino groups have been explored, revealing their potential in creating selective systems for molecular recognition. These properties are leveraged in designing sensors and delivery systems that can selectively bind and transport molecules, demonstrating the versatility of such chemical frameworks in scientific research (Sawada et al., 2000).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to exhibit diverse biological activities . They have been reported to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives, which share structural similarities, are known to interact with their targets through various mechanisms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Orientations Futures
Propriétés
IUPAC Name |
N-[4-[[2-(dimethylamino)acetyl]amino]phenyl]-2-fluoropyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2/c1-21(2)10-15(22)19-12-3-5-13(6-4-12)20-16(23)11-7-8-18-14(17)9-11/h3-9H,10H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZGLGAVMWYUBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

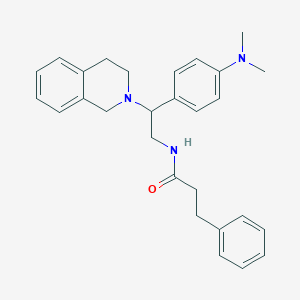
![N-(4-acetylphenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2408649.png)
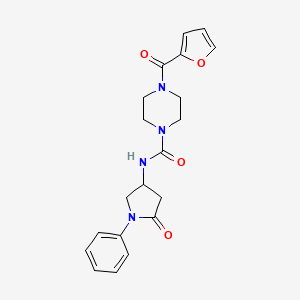
![N-(4-fluorobenzyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408652.png)
![tert-butyl N-[1-(benzylcarbamoyl)ethyl]carbamate](/img/structure/B2408653.png)
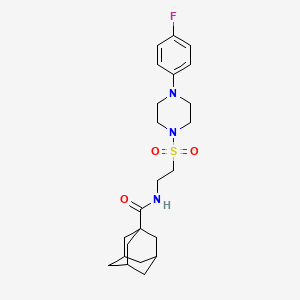
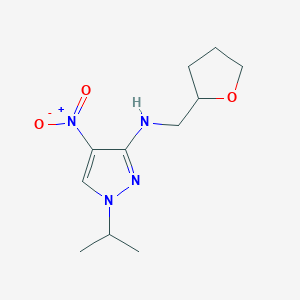
![2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B2408661.png)
